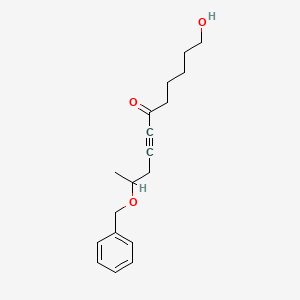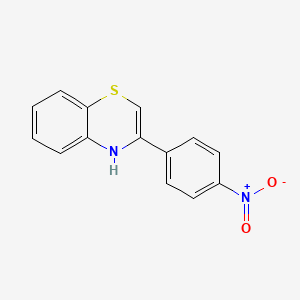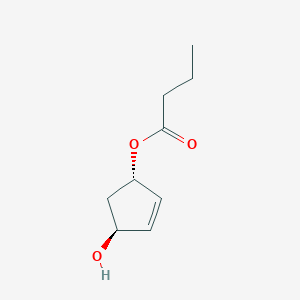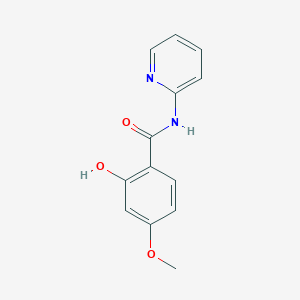![molecular formula C9H15NOS B14225205 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester CAS No. 827320-21-8](/img/structure/B14225205.png)
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-butenimidothioic acid with N-[2-(ethenyloxy)ethyl] alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or thioesters.
Applications De Recherche Scientifique
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active moieties that interact with biological targets. The thioic acid moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, ethyl ester
- 3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, propyl ester
Uniqueness
3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester is unique due to its specific ester and thioic acid functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
827320-21-8 |
|---|---|
Formule moléculaire |
C9H15NOS |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
methyl N-(2-ethenoxyethyl)but-3-enimidothioate |
InChI |
InChI=1S/C9H15NOS/c1-4-6-9(12-3)10-7-8-11-5-2/h4-5H,1-2,6-8H2,3H3 |
Clé InChI |
UDTUUZMYXWIPEM-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCCOC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)


![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)

![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)


![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)

![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)
